molecular formula C13H20N2 B8628614 1-(4-Aminobutyl)-1,2,3,4-tetrahydroquinoline

1-(4-Aminobutyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B8628614
M. Wt: 204.31 g/mol
InChI Key: UEAVZBYCMVJTKH-UHFFFAOYSA-N
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Patent
US04512990

Procedure details

The 1-(4-azidobutanoyl)-1,2,3,4-tetrahydroquinoline (3.9 g) was refluxed in ether containing lithium aluminium hydride (1.8 g) for 5 hours. The solution was cooled and diluted cautiously with water. The organic phase was washed, dried and evaporated to afford the title compound as an oil, which was then converted to the dimaleate mp 79°-81°.
Name
1-(4-azidobutanoyl)-1,2,3,4-tetrahydroquinoline
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][CH2:6][C:7]([N:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][CH2:10]1)=O)=[N+]=[N-].[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC.O>[NH2:1][CH2:4][CH2:5][CH2:6][CH2:7][N:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][CH2:10]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
1-(4-azidobutanoyl)-1,2,3,4-tetrahydroquinoline
Quantity
3.9 g
Type
reactant
Smiles
N(=[N+]=[N-])CCCC(=O)N1CCCC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
WASH
Type
WASH
Details
The organic phase was washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NCCCCN1CCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.